Comparative Bioavailability: Ferrous Gluconate vs. Ferrous Fumarate in Rice Flour Fortification
In an in vitro digestion model coupled with a Caco-2 cell monolayer, ferrous gluconate demonstrated a statistically significant increase in iron absorption rate compared to ferrous fumarate when used to fortify rice flour [1]. The study evaluated both high and low phytic acid systems, common inhibitors of iron absorption in cereal-based foods.
| Evidence Dimension | Iron Absorption Rate |
|---|---|
| Target Compound Data | In a low phytic acid system: 11.53% higher than ferrous fumarate (p < 0.05); In a high phytic acid system: 13.45% higher than ferrous fumarate (p < 0.05) [1]. |
| Comparator Or Baseline | Ferrous Fumarate |
| Quantified Difference | +11.53% to +13.45% |
| Conditions | In vitro gastrointestinal digestion model followed by Caco-2 cell iron uptake assay; rice flour matrix with controlled phytic acid content [1]. |
Why This Matters
For procurement decisions in infant cereal or rice flour fortification programs, ferrous gluconate offers quantifiably higher iron bioavailability than ferrous fumarate, especially in the presence of phytic acid.
- [1] Lin J, Liu C, Bai R, et al. The effect of iron absorption in ferrous gluconate form from enriched rice flour using an in vitro digestion model and a Caco-2 cell model. Food Funct. 2024;15:8788-8796. doi:10.1039/D4FO01441C View Source
